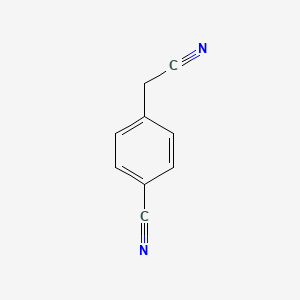

4-(Cyanomethyl)benzonitrile

説明

Overview of the Chemical Compound's Significance in Scientific Inquiry

4-(Cyanomethyl)benzonitrile, also known as 4-cyanophenylacetonitrile, is an organic compound that has garnered considerable attention within the scientific community. nih.gov Its structure is characterized by a benzene (B151609) ring substituted at the para-position with a cyano group (-C≡N) and a cyanomethyl group (-CH₂C≡N). evitachem.comnih.gov This dual-nitrile functionality imparts unique chemical reactivity and makes it a versatile building block in various fields of chemical research. evitachem.com

In organic synthesis, this compound serves as a key intermediate for creating more complex molecules. evitachem.com It is particularly valuable in the pharmaceutical and agrochemical industries for the development of new biologically active compounds and specialty chemicals. evitachem.com The presence of two reactive nitrile sites allows for a variety of chemical transformations, including oxidation to form carboxylic acids, reduction to primary amines, and participation in nucleophilic substitution reactions. evitachem.com

The compound is also a significant substrate in the study of biocatalysis and enzymatic reactions. Research has focused on its biotransformation using microorganisms, such as the bacterium Rhodococcus rhodochrous, which contains nitrile-hydrolyzing enzymes (nitrilases and nitrile hydratases). nih.govresearchgate.netfrontiersin.org These studies explore the regioselectivity of enzymes, investigating which of the two nitrile groups is preferentially hydrolyzed. nih.govresearchgate.net For instance, research has shown that R. rhodochrous grown on specific substrates can selectively hydrolyze the aromatic nitrile of this compound to produce 4-(cyanomethyl)benzoic acid with high yields. nih.gov This makes the compound a model substrate for understanding enzyme mechanisms and developing green chemistry applications.

Furthermore, this compound and its derivatives are utilized in materials science. lookchem.combldpharm.com Its rigid aromatic core and polar nitrile groups make it a candidate for the synthesis of novel organic materials, including those with specific optical or electronic properties. bldpharm.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 876-31-3 | nih.gov |

| Molecular Formula | C₉H₆N₂ | nih.gov |

| Molecular Weight | 142.16 g/mol | nih.gov |

| Appearance | Solid | fluorochem.co.uk |

| Melting Point | 100-104°C | fluorochem.co.uk |

| Topological Polar Surface Area | 47.6 Ų | nih.gov |

| InChI Key | QILKKAFYAFEWGU-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CC(=CC=C1CC#N)C#N | nih.gov |

Historical Context of Research on this compound and Related Nitriles

The study of this compound is rooted in the broader history of nitrile chemistry. The nitrile functional group has become increasingly prominent in medicinal chemistry and materials science over the past several decades. nih.gov Since 2010, the U.S. Food and Drug Administration (FDA) has approved at least one nitrile-containing drug each year, highlighting the group's importance in modern pharmaceuticals for a wide range of conditions. nih.gov The incorporation of a nitrile group can enhance binding affinity to biological targets and improve the pharmacokinetic profiles of drug candidates. nih.gov

The chemical conversion of nitriles to valuable amides was a significant area of research, with early general routes for chemical catalysis being established more than four decades ago. frontiersin.org A paradigm shift occurred with the discovery of nitrile-converting enzymes, particularly nitrile hydratase (NHase), first identified in the bacterium Rhodococcus rhodochrous J1. frontiersin.org This discovery opened the door to the era of biotransformation, where enzymes are used as "green" catalysts for nitrile hydration, often with high specificity and under mild conditions. frontiersin.org

Research into dinitrile compounds like this compound and its isomers (2- and 3-(cyanomethyl)benzonitrile) became a logical progression. nih.govresearchgate.net These molecules serve as ideal substrates for investigating the regioselectivity of nitrile-hydrolyzing enzymes, a crucial aspect for synthetic applications. nih.gov Studies, such as those on Rhodococcus rhodochrous LL100-21, have provided detailed insights into how different enzymes, induced by various growth substrates like benzonitrile (B105546) or acetonitrile (B52724), can selectively target either the aliphatic or the aromatic nitrile group on the same molecule. nih.govresearchgate.net This line of inquiry is vital for developing biocatalytic processes for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound this compound within the context of academic research. The primary objective is to deliver a thorough and scientifically accurate overview based on the specified outline, concentrating solely on its significance and the historical context of the research surrounding it and related nitrile compounds.

The scope of this article is strictly limited to the topics presented in the outline. It will detail the compound's role as a versatile chemical intermediate and a tool for biochemical investigation. The historical development of nitrile chemistry, from chemical catalysis to modern biocatalysis, will be discussed to frame the current research landscape for compounds like this compound. The content will adhere to a professional and authoritative tone, presenting detailed research findings supported by data.

Excluded from this article are topics such as dosage or administration information and safety or adverse effect profiles, to maintain a clear focus on the compound's role in fundamental and applied scientific research.

Structure

3D Structure

特性

IUPAC Name |

4-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILKKAFYAFEWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236503 | |

| Record name | Benzeneacetonitrile, 4-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-31-3 | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ55PFL4NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Chemical Synthesis Approaches for 4-(Cyanomethyl)benzonitrile

The synthesis of this compound can be accomplished through various routes, with nucleophilic substitution and microwave-assisted methods being prominent.

Nucleophilic Substitution of Benzyl (B1604629) Halides with Cyanide

A prevalent and industrially significant method for synthesizing this compound involves the nucleophilic substitution of a 4-cyanobenzyl halide with a cyanide salt. This reaction typically employs 4-cyanobenzyl chloride or 4-cyanobenzyl bromide as the starting material. The core of this reaction is the displacement of the halide ion by the cyanide ion (CN⁻), which acts as a nucleophile. chemguide.co.ukyoutube.com

To achieve optimal yields and purity, this reaction is commonly carried out in a polar aprotic solvent such as dimethylformamide (DMF). evitachem.com The reaction mixture is typically heated under reflux conditions. evitachem.com The choice of the leaving group on the benzyl halide can influence reactivity, with bromide being a better leaving group than chloride. The reaction between 4-bromobenzyl chloride and sodium cyanide in ethanol (B145695) proceeds via an SN2 mechanism to yield 4-bromobenzyl cyanide, demonstrating the lability of the chloride over the bromide on the aromatic ring. vedantu.com

Table 1: Reaction Parameters for Nucleophilic Substitution

| Starting Material | Reagent | Solvent | Conditions | Product |

| 4-Cyanobenzyl chloride | Sodium cyanide | Dimethylformamide (DMF) | Reflux | This compound |

| 4-Bromobenzyl chloride | Sodium cyanide | Ethanol | Reflux | 4-Bromobenzyl cyanide |

The nucleophilic substitution method is highly scalable and remains a widely used industrial approach due to its simplicity, efficiency, and the relatively high yields it produces. Its straightforward nature makes it a cost-effective option for large-scale production.

The use of cyanide salts in synthesis necessitates stringent safety protocols due to their extreme toxicity. harvard.edunus.edu.sg Cyanide compounds can be fatal if swallowed, inhaled, or absorbed through the skin. harvard.edu All operations involving cyanides must be conducted in a certified chemical fume hood, and personnel must wear appropriate personal protective equipment (PPE), including double-gloving with nitrile gloves. harvard.edulsuhsc.edu It is crucial to avoid contact with acids, as this can generate highly toxic hydrogen cyanide gas. lsuhsc.edu A "buddy system" is recommended, ensuring that no one works alone with cyanides. harvard.edunus.edu.sg Emergency procedures and spill cleanup materials should be readily available. harvard.edulsuhsc.edu

Microwave-Assisted Synthesis in Green Solvents

In recent years, microwave-assisted organic synthesis has gained traction as a green chemistry approach, offering benefits such as reduced reaction times, enhanced yields, and improved product purity. benthamdirect.comresearchgate.netingentaconnect.com This methodology has been explored for the synthesis of nitriles, including derivatives related to this compound. eurjchem.commdpi.com

Research has demonstrated the efficacy of using green solvents like glycerol (B35011) and polyethylene (B3416737) glycol (PEG-400) in microwave-assisted synthesis. scirp.orgscirp.orgresearchgate.netthieme-connect.de Glycerol has been successfully used as a solvent for the microwave-assisted synthesis of 2-cyanomethyl-4-phenylthiazoles, a structurally related class of compounds. scirp.orgscirp.org This method offers rapid reaction times (3.5 to 4.5 minutes) and high yields. scirp.orgscirp.org

Polyethylene glycol (PEG-400) has also been employed as a solvent and catalyst for the cyanation of aryl halides. researchgate.netthieme-connect.deumich.edu For instance, a copper-catalyzed cyanation of aryl halides using sodium nitroprusside in PEG-400 under microwave heating has been reported. umich.edu Solvent-free nucleophilic displacement of alkyl halides with sodium cyanide can also be effectively catalyzed by PEG-400. thieme-connect.de

Table 2: Green Solvents in Microwave-Assisted Synthesis

| Green Solvent | Application | Advantages |

| Glycerol | Synthesis of 2-cyanomethyl-4-phenylthiazoles | Rapid reaction times, high yields, easy work-up. scirp.orgscirp.org |

| Polyethylene Glycol (PEG-400) | Cyanation of aryl halides; catalyst for nucleophilic displacement | Low cost, easy to carry out. researchgate.netthieme-connect.de |

Reaction Conditions under Focused Microwave Irradiation

The application of focused microwave irradiation has been explored as an alternative to conventional heating for the synthesis of this compound and its derivatives, often leading to improved reaction efficiency. While direct microwave-assisted synthesis of this compound from 4-cyanobenzyl halides and cyanide salts is a plausible extension of conventional methods, specific documented examples in the provided search results focus on analogous structures like 2-cyanomethyl-4-phenylthiazoles. scirp.orgscirp.org

In these analogous syntheses, a mixture of the starting materials, such as 2-cyanothioacetamide (B47340) and a substituted 2-bromoacetophenone, is prepared in a microwave vial with a high-boiling, microwave-absorbent solvent like anhydrous glycerol. scirp.orgscirp.org The reaction mixture is typically pre-stirred and then subjected to microwave irradiation at a controlled power, for instance, 40-45 Watts, for a short duration, often in the range of 3.5 to 4.5 minutes. scirp.orgscirp.org Temperature control is a critical factor; for example, in the synthesis of related thiazole (B1198619) derivatives, maintaining a temperature range of 95-120°C was found to be optimal. scirp.org

| Parameter | Value/Condition | Source |

| Energy Source | Focused Microwave Irradiation | |

| Solvent | Anhydrous Glycerol (in analogous syntheses) | scirp.orgscirp.org |

| Power | 40–45 Watts (in analogous syntheses) | scirp.org |

| Time | 3.5–4.5 minutes (in analogous syntheses) | scirp.org |

| Optimal Temperature | 95–120°C (in analogous syntheses) | scirp.org |

Advantages: Rapid Reaction Times and Product Purity

Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, primarily in the form of accelerated reaction rates and improved product yields and purity. ajchem-a.comajrconline.org The rapid, uniform heating provided by microwaves can dramatically reduce reaction times from hours to mere minutes. scirp.orgscirp.orgajchem-a.com For instance, syntheses of related heterocyclic acetonitriles are completed in as little as 3.5 to 4.5 minutes under microwave irradiation. scirp.org

This acceleration is due to the direct coupling of microwave energy with the molecules in the reaction mixture, leading to instantaneous and homogeneous heating that bypasses the slower process of thermal conduction from an external heat source. ajrconline.orgoatext.com This efficiency often leads to higher product purity with less formation of side products. ajchem-a.com The ease of work-up is another benefit, as the clean and rapid nature of the reaction simplifies the isolation of the desired compound. scirp.orgscirp.org These characteristics make microwave-assisted synthesis a "green chemistry" approach, minimizing energy consumption and waste. ajrconline.orgoatext.com

Limitations and By-product Formation (e.g., Amide)

Despite its advantages, microwave-assisted synthesis is not without limitations, and careful control of reaction conditions is necessary to avoid the formation of unwanted by-products. One of the primary by-products in the synthesis of nitrile-containing compounds is the corresponding amide, formed through the hydrolysis of the nitrile group. scirp.org

This side reaction is particularly sensitive to temperature. scirp.org In the microwave-assisted synthesis of 2-cyanomethyl-4-phenylthiazole derivatives using glycerol as a solvent, it was observed that temperatures exceeding 145–160°C led to the formation of the amide by-product. scirp.orgscirp.org The presence of water in the reaction mixture also promotes this undesired hydrolysis. scirp.org Even with the addition of a base like triethylamine (B128534) (TEA) to neutralize any generated acid, amide formation was still observed. scirp.orgscirp.org Furthermore, irradiating at excessively high power can lead to decomposition of the reactants and products. scirp.org While microwave technology is highly efficient for laboratory-scale synthesis, its viability for large-scale commercial production can be limited by the need for specialized and expensive equipment. google.com

Palladium-Catalyzed Cross-Coupling Reactions for Derivatives

Suzuki-Miyaura Cross-Coupling in Synthesis of Biphenyl (B1667301) Acetonitriles

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. jsynthchem.comtcichemicals.com This reaction is employed to create derivatives of this compound, specifically biphenyl acetonitriles. nih.gov The general process involves the reaction of an aryl halide, such as a substituted 2-(4-bromophenyl)acetonitrile, with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govlibretexts.org

This methodology allows for the coupling of two different aromatic rings, leading to the formation of complex biphenyl structures that are valuable intermediates in medicinal chemistry. tcichemicals.comnih.gov For example, key intermediate biphenyl acetonitriles have been synthesized by reacting various arylboronic acids with substituted 2-(4-bromophenyl)acetonitriles. nih.gov The reaction is notable for its mild conditions, often proceeding at room temperature, and its tolerance of a wide variety of functional groups. tcichemicals.comnih.gov

Role of Palladium Catalysts (e.g., PdCl2)

Palladium catalysts are central to the success of the Suzuki-Miyaura cross-coupling reaction. jsynthchem.comwhiterose.ac.uk The catalytic cycle typically involves a Pd(0) species which undergoes oxidative addition with the aryl halide. libretexts.org A variety of palladium sources can be used, including palladium(II) chloride (PdCl₂), which is reduced in situ to the active Pd(0) catalyst. nih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromophenylacetonitrile derivative) to form a Pd(II) intermediate. libretexts.org

Transmetalation : The organoborane (e.g., an arylboronic acid) reacts with the Pd(II) intermediate, with the help of a base, to transfer the aryl group from boron to palladium. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst. libretexts.org

Catalysts like PdCl₂ have been successfully used to facilitate the synthesis of biphenyl acetonitriles from arylboronic acids and substituted 2-(4-bromophenyl)acetonitriles in a mixed solvent system like PEG400 and water at room temperature. nih.gov The choice of ligands attached to the palladium can also significantly influence the catalyst's reactivity and efficiency. uwindsor.ca

Other Synthetic Routes and Precursors for this compound Derivatives

Beyond the direct cyanomethylation of benzyl halides, several other synthetic pathways exist for producing derivatives of this compound. These routes often utilize different precursors and reaction types, providing versatility in synthesis.

One notable method involves the functionalization of a pre-existing cyanomethylbenzonitrile structure. For instance, 4-bromo-2-(cyanomethyl)benzonitrile has been used as a starting material for the synthesis of 1,6- and 1,7-dibromo-3-aminoisoquinolines. conicet.gov.ar This reaction proceeds by treatment with hydrogen bromide (HBr) in dichloroacetic acid, demonstrating how the cyanomethylbenzonitrile core can be a precursor to more complex heterocyclic systems. conicet.gov.ar

Another approach starts with different precursors entirely. Phenylacetic acid derivatives can be converted to cyanomethylbenzonitriles via a copper-catalyzed oxidative cyanation method. This process uses a copper(I) chloride catalyst and molecular oxygen as the oxidant. Additionally, multi-step routes starting from 4-methylbenzoic acid derivatives are possible, involving conversion to the benzoyl chloride, amidation, and subsequent dehydration to form the nitrile, followed by functionalization to add the cyanomethyl group. Biocatalytic methods using nitrilase enzymes, such as from Rhodococcus rhodochrous, offer a green alternative by selectively hydrolyzing one nitrile group on a dinitrile compound, which can be a route to creating acid or amide derivatives of this compound. researchgate.net

| Precursor | Reagents/Conditions | Product Type | Source |

| 4-Bromo-2-(cyanomethyl)benzonitrile | HBr, dichloroacetic acid | 3-Aminoisoquinoline analogs | conicet.gov.ar |

| Phenylacetic acid derivatives | CuCl, O₂, 130°C | Substituted cyanomethylbenzonitriles | |

| 4-Methylbenzoic acid derivatives | 1. SOCl₂ 2. NH₃ 3. Dehydration | 4-Methylbenzonitrile (intermediate) | |

| This compound | Rhodococcus rhodochrous cells | 4-(Cyanomethyl)benzoic acid | researchgate.net |

Synthesis via 4-Cyanobenzoyl Chloride and Chloroacetyl Chloride

A prominent synthetic route to a precursor of this compound involves the reaction of 4-cyanobenzoyl chloride with chloroacetyl chloride. This acylation reaction is typically conducted in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) generated during the process. The reaction is generally performed under reflux conditions, with temperatures ranging from 80–110°C, depending on the solvent used. This method facilitates the electrophilic substitution of the chloroacetyl group onto the aromatic ring, leading to the formation of 4-(2-chloroacetyl)benzonitrile (B1594178), a key intermediate that can be further converted to this compound. High yields and purity are often achieved through subsequent recrystallization or distillation.

Cyclization Reactions with Thioamide Derivatives

This compound and its derivatives are valuable precursors in the synthesis of heterocyclic compounds, such as thiazoles. The Hantzsch reaction, a well-established method for thiazole synthesis, involves the reaction of an α-haloketone with a thioamide. scirp.org In a related context, derivatives of this compound can participate in cyclization reactions with thioamide derivatives. For instance, 4-(2-chloroacetyl)benzonitrile serves as a critical precursor in the synthesis of the antifungal agent isavuconazole (B1672201) through cyclization with a thioamide derivative. Another example is the synthesis of 4-[2-(cyanomethyl)thiazol-4-yl]benzonitrile, which can be prepared via the reaction of a corresponding α-bromoketone with a thioamide. scirp.org These cyclization reactions highlight the utility of the cyanomethylbenzonitrile scaffold in constructing complex, biologically active molecules.

Halogenated Analogs and their Synthetic Routes

Halogenated analogs of this compound are important intermediates in organic synthesis.

4-Chloro-2-(cyanomethyl)benzonitrile: This compound, with the molecular formula C₉H₅ClN₂, features a chloro substituent and a cyanomethyl group on the benzene (B151609) ring. The presence of the chloro group can direct electrophilic aromatic substitution, while the cyanomethyl group can undergo radical or ionic reactions. A general method for synthesizing such compounds can involve the reaction of a corresponding brominated precursor with cuprous cyanide in a solvent like dimethylformamide (DMF), often with a phase-transfer catalyst. google.com

5-Bromo-2-cyanobenzeneacetonitrile: This di-halogenated nitrile, with the molecular formula C₈H₅BrIN, is a valuable building block in organic synthesis. bldpharm.comlookchem.commyskinrecipes.com Its synthesis typically involves the halogenation of a phenylacetonitrile (B145931) derivative. For example, it can be prepared by the bromination of 2-iodophenylacetonitrile (B1586883) using a brominating agent in a solvent like dichloromethane (B109758) or chloroform (B151607) under controlled, low-temperature conditions to minimize side reactions. The presence of both bromine and iodine allows for selective participation in different types of cross-coupling reactions.

Biocatalytic Synthesis and Biotransformation Pathways

The enzymatic transformation of nitriles offers a green and highly selective alternative to traditional chemical methods. journals.co.zacsir.co.za

Nitrilase Enzyme-Mediated Hydrolysis of Nitriles

Nitrilase enzymes catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids. csir.co.za This one-step process is advantageous over the two-step nitrile hydratase/amidase pathway, which proceeds via an amide intermediate. csir.co.za

The soil bacterium Rhodococcus rhodochrous LL100-21 has been shown to exhibit remarkable regioselectivity in the biotransformation of dinitrile compounds like this compound. nih.govresearchgate.net The bacterium expresses different nitrile-hydrolyzing enzymes depending on the mononitrile compound it is grown on, which in turn dictates the reaction's outcome. nih.govresearchgate.net When grown on benzonitrile (B105546) or propionitrile (B127096), the induced enzymes selectively hydrolyze the aromatic nitrile group of this compound. nih.govresearchgate.net In contrast, when grown on acetonitrile (B52724), the enzymatic system shows less regioselectivity. nih.gov

The biotransformation of this compound by Rhodococcus rhodochrous LL100-21, when grown on benzonitrile or propionitrile, results in the high-yield production of 4-(cyanomethyl)benzoic acid. nih.govresearchgate.net In this case, the enzyme selectively hydrolyzes the aromatic nitrile. nih.gov Small amounts of the diacid, 4-(carboxyphenyl)acetic acid, have also been detected as a minor product. nih.govresearchgate.net

Conversely, when the bacterium is grown on acetonitrile, the transformation of the related isomer, 2-(cyanomethyl)benzonitrile (B1581571), yields amide derivatives, specifically 2-(cyanophenyl)acetamide and 2-(cyanomethyl)benzamide, albeit in low yields. nih.govresearchgate.net This indicates that the choice of inducer for the bacterial culture is crucial for controlling the product profile, directing the enzymatic activity towards the formation of either carboxylic acids or amides. nih.govresearchgate.net

Enzyme Kinetics and Reaction Monitoring (e.g., React IR)nih.gov

Real-time monitoring of these biotransformations is crucial for process optimization and control. Techniques like ReactIR, a form of in-situ Fourier Transform Infrared (FTIR) spectroscopy, allow researchers to track the concentration of reactants, intermediates, and products as the reaction progresses. Other spectroscopic methods, such as near-infrared (NIR) spectroscopy, have also been explored for real-time analysis of nitrile biocatalysis reactions. researchgate.net This continuous monitoring provides valuable data on reaction rates and the formation of any transient intermediates, enabling precise control over reaction conditions to maximize yield and selectivity. researchgate.netjournals.co.za

Influence of Bacterial Growth Medium on Biotransformation Specificitynih.govmdpi.com

The regioselectivity of nitrile-hydrolyzing enzymes can be significantly influenced by the conditions under which the host microorganism is cultivated. The composition of the bacterial growth medium, particularly the nitrile compound used to induce enzyme expression, dictates which enzymes are produced and, consequently, how a dinitrile substrate like this compound is transformed.

A key study using the bacterium Rhodococcus rhodochrous LL100-21 demonstrated this phenomenon clearly. nih.govpageplace.de When the bacterium was grown in a medium containing either benzonitrile or propionitrile as the inducer, it expressed enzymes that selectively hydrolyzed the aromatic nitrile group of this compound. nih.gov This resulted in the formation of 4-(cyanomethyl)benzoic acid with high yield and specificity. nih.govpageplace.de

Conversely, when R. rhodochrous LL100-21 was grown on a medium with acetonitrile, it produced a different set of enzymes. nih.gov These enzymes, likely nitrile hydratases, exhibited less regiospecificity and were capable of transforming this compound into different products, indicating a shift in the catalytic preference based on the inducing substrate in the growth medium. researchgate.netnih.gov This highlights the critical role of the cellular environment and induction strategy in directing the outcome of biocatalytic reactions.

Table 1: Influence of Growth Medium on Biotransformation of this compound by R. rhodochrous LL100-21

| Growth Medium Inducer | Substrate | Primary Product | Observed Selectivity |

|---|---|---|---|

| Benzonitrile | This compound | 4-(Cyanomethyl)benzoic acid | High regioselectivity for the aromatic nitrile group. nih.govpageplace.de |

| Propionitrile | This compound | 4-(Cyanomethyl)benzoic acid | High regioselectivity for the aromatic nitrile group. nih.govpageplace.de |

Enzymatic Pathways and Metabolic Intermediatesbenchchem.com

The biotransformation of this compound primarily proceeds through two distinct enzymatic pathways, depending on the specific enzymes expressed by the microorganism. journals.co.za These pathways involve either a nitrilase or the sequential action of a nitrile hydratase and an amidase. nih.govjournals.co.za

Nitrilase Pathway : A nitrilase enzyme directly hydrolyzes a nitrile group to the corresponding carboxylic acid and ammonia (B1221849) in a single step. journals.co.za In the case of this compound, a regioselective nitrilase attacks the aromatic nitrile, converting it directly to 4-(cyanomethyl)benzoic acid. pageplace.de

Nitrile Hydratase/Amidase Pathway : This is a two-step process. First, a nitrile hydratase (NHase) hydrates the nitrile group to form an amide intermediate. nih.gov Subsequently, an amidase hydrolyzes the amide to the final carboxylic acid product and ammonia. journals.co.za When R. rhodochrous grown on acetonitrile acts on this compound, it can produce amide intermediates due to the action of nitrile hydratase. nih.gov The metabolic intermediates can include compounds like 4-(cyanomethyl)benzamide, which can then be further hydrolyzed to 4-(cyanomethyl)benzoic acid. mdpi.com

The specific pathway and the resulting intermediates are determined by the enzyme system present. journals.co.zanih.gov For example, the biotransformation of 3- and this compound by R. rhodochrous grown on benzonitrile primarily yields the corresponding (cyanomethyl)benzoic acids, though trace amounts of diacid products like 4-(carboxyphenyl)acetic acid have also been detected, indicating further, less favorable hydrolysis can occur. nih.gov

Table 2: Enzymatic Hydrolysis Pathways for Nitriles

| Pathway | Enzymes Involved | Intermediate Product | Final Product |

|---|---|---|---|

| Nitrilase Pathway | Nitrilase | None | Carboxylic Acid + Ammonia journals.co.za |

Applications in Green Chemistry and Sustainable Synthesisbenchchem.comnih.gov

The use of biocatalysis for the transformation of compounds like this compound is a cornerstone of green chemistry. journals.co.za Enzymatic methods offer significant advantages over traditional chemical synthesis, which often requires harsh conditions such as strong acids or bases, high temperatures, and produces significant salt waste upon neutralization. csir.co.za

Biocatalytic transformations are lauded for their sustainability due to several key factors:

Mild Reaction Conditions : Enzyme-catalyzed reactions typically occur in aqueous solutions at or near ambient temperature and moderate pH. journals.co.za This reduces energy consumption and improves reaction safety. journals.co.zapageplace.de

High Selectivity : Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity. pageplace.de In the case of dinitriles like this compound, enzymes can selectively hydrolyze one nitrile group while leaving the other intact, a feat that is challenging to achieve with conventional chemical methods. journals.co.zacsir.co.za This high specificity reduces the need for protective group chemistry, thereby shortening synthetic routes and minimizing waste. csir.co.za

Environmental Friendliness : By operating in water and avoiding harsh reagents, biocatalysis significantly reduces the generation of polluting waste streams. csir.co.za The catalysts themselves are biodegradable.

These attributes make the enzymatic hydrolysis of this compound a prime example of a sustainable synthetic method, providing access to valuable chemical intermediates like cyanocarboxylic acids in an environmentally responsible manner. journals.co.zacsir.co.za

Mechanistic Studies of Reactions Involving this compound

Reaction Mechanisms in Chemical Transformations (e.g., Hantzsch Reaction)csir.co.zaresearchgate.netnih.gov

While this compound can undergo various chemical transformations targeting its nitrile groups or the benzylic position, its direct involvement as a primary reactant in the classical Hantzsch pyridine synthesis is not commonly documented. The Hantzsch synthesis traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine. organic-chemistry.org

A more relevant chemical reaction mechanism involving a precursor to this compound is nucleophilic substitution. One of the most common industrial syntheses involves the reaction of a 4-cyanobenzyl halide (like 4-cyanobenzyl chloride) with a cyanide salt, such as sodium cyanide.

Mechanism: Nucleophilic Substitution

The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 4-cyanobenzyl halide.

This attack displaces the halide ion (e.g., Cl⁻) in a typical S_N2 (bimolecular nucleophilic substitution) reaction.

The result is the formation of a new carbon-carbon bond, yielding this compound. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion.

For context, the Hantzsch reaction mechanism for synthesizing a thiazole ring (a related heterocyclic synthesis) involves the reaction of an α-haloketone with a thioamide. scirp.orgscirp.org The mechanism generally proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring. scirp.org

Computational Chemistry and Density Functional Theory (DFT) Calculations in Mechanistic Elucidationscirp.orgscirp.org

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms, electronic structures, and reactivity of molecules like this compound. researchgate.net While specific DFT studies focusing solely on this compound are limited in the provided context, analysis of related structures provides significant insight.

DFT calculations can be used to:

Analyze Molecular Geometry and Stability : By optimizing the molecular structure, DFT can predict bond lengths, bond angles, and torsional strain, which are critical for understanding steric effects in reactions. For similar pyrimidine-benzonitrile systems, DFT calculations using the B3LYP/6-311G(d,p) basis set have been used to analyze conformational stability.

Predict Electronic Properties : Calculations of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. For the related isomer 3-(cyanomethyl)benzonitrile, DFT calculations showed that the cyanomethyl group lowers the LUMO energy, which facilitates cycloaddition reactions. This suggests the nitrile groups in the 4-isomer also act as strong electron-withdrawing groups, influencing its electrophilic and nucleophilic character.

Elucidate Reaction Mechanisms : DFT can be used to map potential energy surfaces for a reaction, identifying transition states and intermediates. This allows researchers to compare different possible pathways and determine the most energetically favorable one. Such studies have been used to support the regioselectivity observed in the biotransformation of dinitriles, explaining why one cyano group is preferentially hydrolyzed over another. researchgate.net

These computational approaches provide a molecular-level understanding that complements experimental findings, aiding in the design of new catalysts and the optimization of reaction conditions. researchgate.net

Nucleophilic and Electrophilic Interactions

The chemical reactivity of this compound is significantly influenced by the presence of two nitrile groups. The benzonitrile group, positioned at the para-position, exerts a strong electron-withdrawing effect on the aromatic ring system. This, combined with the cyanomethyl substituent, imparts a notable electrophilic character to the molecule, making it susceptible to nucleophilic attack. The dual nitrile configuration leads to significant polarization within the aromatic system, which enhances its reactivity.

The electrophilic nature of this compound allows it to participate in nucleophilic substitution reactions. evitachem.com The nitrile groups themselves are key reactive sites, susceptible to interaction with various nucleophiles such as amines and alcohols, often under acidic or basic conditions. evitachem.com This reactivity makes the compound a versatile intermediate in the synthesis of more complex molecules. evitachem.com For instance, the nitrile functionalities are pivotal in creating biologically active compounds in the pharmaceutical sector and in the production of specialty chemicals. evitachem.com

While the strong electron-withdrawing nature of the nitrile groups deactivates the benzene ring towards electrophilic aromatic substitution, the methylene (B1212753) bridge of the cyanomethyl group provides a site for reactions that might not directly involve the aromatic core. Research on the positional isomer, 3-(cyanomethyl)benzonitrile, indicates that the electron-withdrawing nitrile group directs electrophilic substitution to the meta-position relative to itself. A similar deactivating and directing effect would be anticipated for this compound, though its primary reactivity profile is dominated by its interactions with nucleophiles.

Table 1: Summary of Nucleophilic and Electrophilic Interactions

| Interaction Type | Reactive Site(s) | Description |

| Nucleophilic Attack | Carbon atoms of both nitrile groups | The polarized C≡N bond is electrophilic and reacts with nucleophiles like amines and alcohols. evitachem.com |

| Nucleophilic Substitution | Cyanomethyl group (-CH₂CN) | The entire cyanomethyl group can be displaced in certain synthetic pathways, though hydrolysis of the nitrile is more common. |

| Aromatic System Reactivity | Benzene Ring | The dual electron-withdrawing nitrile groups create significant polarization, enhancing reactivity toward nucleophiles while deactivating the ring for electrophilic substitution. |

Reduction and Oxidation Pathways of Nitrile Groups

The two nitrile groups in this compound offer distinct pathways for reduction and oxidation reactions, allowing for selective functional group transformation. evitachem.com

Reduction Pathways

The nitrile groups can be reduced to primary amines. evitachem.com This transformation is typically achieved using powerful reducing agents. Common laboratory reagents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ gas in the presence of a metal catalyst like palladium). evitachem.com The reduction converts the C≡N triple bond into a C-N single bond with the addition of hydrogen atoms, yielding the corresponding amine. For this compound, the complete reduction of both nitrile groups would result in the formation of a diamine. The selective reduction of one nitrile group over the other can be challenging and often requires carefully controlled reaction conditions or specialized reagents.

Oxidation Pathways

Oxidation of this compound typically converts one or both nitrile groups into carboxylic acids or amides. evitachem.com

Chemical Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used to hydrolyze the nitrile groups to carboxylic acids. evitachem.com This process involves the cleavage of the carbon-nitrogen triple bond and the formation of a carboxyl group (-COOH).

Biocatalytic Oxidation (Biotransformation): Enzymatic hydrolysis presents a milder and often more regioselective method for nitrile oxidation. Studies using the bacterium Rhodococcus rhodochrous have demonstrated the biotransformation of this compound. researchgate.netnih.gov When grown on benzonitrile or propionitrile, the bacterium's enzymes selectively hydrolyze the aromatic nitrile group. researchgate.netnih.gov This regioselective hydrolysis yields 4-(cyanomethyl)benzoic acid as the major product with high efficiency. researchgate.netnih.gov In contrast, when the bacterium is grown on acetonitrile, it exhibits less regiospecificity, indicating that the enzymatic machinery induced can be tailored to target different nitrile groups. researchgate.netnih.gov This biocatalytic approach is a key area of green chemistry, providing an environmentally benign alternative to harsh chemical methods. researchgate.netjournals.co.za

Table 2: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagents and Conditions | Major Product(s) |

| Reduction | Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a catalyst (e.g., Palladium). evitachem.com | Primary amines (e.g., 4-(2-aminoethyl)benzylamine). evitachem.com |

| Chemical Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃). evitachem.com | Carboxylic acids (e.g., 4-carboxyphenylacetic acid). |

| Biocatalytic Oxidation | Whole-cell suspensions of Rhodococcus rhodochrous. researchgate.netnih.gov | 4-(Cyanomethyl)benzoic acid (via regioselective hydrolysis of the aromatic nitrile). researchgate.netnih.gov |

Derivatives and Analogs of 4 Cyanomethyl Benzonitrile

Structural Modifications and Their Synthetic Accessibility

The generation of derivatives from 4-(cyanomethyl)benzonitrile is a testament to the versatility of this parent molecule. Strategic modifications to its structure are readily achievable through various synthetic routes.

The aromatic ring of this compound is amenable to substitution reactions, leading to a variety of benzo- and naphthonitrile derivatives. For instance, the reaction of 2-(cyanomethyl)benzonitrile (B1581571) with arylidene malononitriles can yield dihydronaphthalenes and naphthalene (B1677914) derivatives. research-nexus.netnih.gov These reactions expand the polycyclic aromatic system, significantly altering the electronic and steric properties of the molecule.

A significant class of derivatives is formed through the coupling of diazonium salts with the active methylene (B1212753) group of 2-(cyanomethyl)benzonitrile. research-nexus.netnih.govresearchgate.net This reaction produces aryldiazenyl derivatives, which are notable for their chromophoric azo group and have been investigated for their biological activities. research-nexus.netnih.govresearchgate.net For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated notable antibacterial and antifungal properties. research-nexus.netnih.gov These azo compounds can serve as intermediates for further cyclization reactions. researchgate.net

The dinitrile functionality of this compound and its derivatives serves as a powerful synthon for the construction of various heterocyclic rings.

Pyrazoloisoquinolines and Triazoloisoquinolines: The aryldiazenyl derivatives of 2-(cyanomethyl)benzonitrile can be cyclized to form pyrazoloisoquinolines and triazoloisoquinolines. research-nexus.netnih.govresearchgate.net For example, treatment of the aryldiazenyl derivatives with hydroxylamine (B1172632) hydrochloride leads to the formation of triazoloisoquinoline structures. research-nexus.netnih.gov

Thiazoles: Thiazole-containing derivatives can be synthesized from this compound. An environmentally friendly method involves the microwave-assisted reaction of 2-cyanothioacetamide (B47340) with substituted 2-bromoacetophenones in glycerol (B35011) to produce substituted 2-cyanomethyl-4-phenylthiazoles in high yields. scirp.orgscirp.org The Hantzsch reaction is a classic and reliable method for thiazole (B1198619) synthesis, involving the condensation of an α-haloketone with a thioamide. scirp.orgscirp.org

Interactive Table: Synthesis of 2-Cyanomethyl-4-phenylthiazole Derivatives

| Entry | Substituted 2-Bromoacetophenone | Product | Yield (%) |

| 1 | 2-Bromoacetophenone | 2-(4-Phenylthiazol-2-yl)acetonitrile | 95 |

| 2 | 2-Bromo-4'-chloroacetophenone | 2-[4-(4-Chlorophenyl)thiazol-2-yl]acetonitrile | 96 |

| 3 | 2-Bromo-4'-methylacetophenone | 2-[4-(4-Methylphenyl)thiazol-2-yl]acetonitrile | 94 |

| 4 | 2-Bromo-4'-methoxyacetophenone | 2-[4-(4-Methoxyphenyl)thiazol-2-yl]acetonitrile | 92 |

Data sourced from a study on microwave-assisted synthesis. scirp.org

The cyanomethyl group can be extended to a cyanoethyl group, leading to derivatives like 4-(2-cyanoethyl)benzonitrile. This modification increases the molecular weight and lipophilicity. The synthesis of such compounds can be achieved through various methods, including the reaction of an appropriate precursor with cyanoethyl chloride under basic conditions. These extended-chain derivatives are used in organic synthesis, for example, in modified phosphoramidite (B1245037) synthesis.

The position of the cyanomethyl group on the benzene (B151609) ring—ortho, meta, or para—significantly influences the chemical reactivity of the isomers.

Para-isomer (this compound): This isomer is often the most studied. Its symmetrical structure can lead to higher melting points due to more efficient packing in a crystal lattice. doubtnut.comvedantu.com In biotransformation studies using Rhodococcus rhodochrous, the para-isomer undergoes regioselective hydrolysis of the aromatic nitrile. nih.govresearchgate.net

Ortho-isomer (2-(Cyanomethyl)benzonitrile): The proximity of the two nitrile groups in the ortho position can lead to unique intramolecular interactions and cyclization reactions. For instance, it is a key precursor for the synthesis of isoquinolines. Biotransformation of the ortho-isomer by R. rhodochrous favors conversion of the aliphatic cyano group. nih.govresearchgate.net

Meta-isomer (3-(Cyanomethyl)benzonitrile): The meta-isomer often exhibits intermediate properties between the ortho and para isomers. Its biotransformation by R. rhodochrous also results in the hydrolysis of the aromatic nitrile. nih.govresearchgate.net

The differentiation of these isomers can be achieved through spectroscopic methods like IR and NMR spectroscopy, as the substitution pattern affects the vibrational modes and the chemical shifts of the aromatic protons. rsc.orgresearchgate.net

Interactive Table: Comparison of Cyanomethylbenzonitrile Isomers

| Isomer | Position of -CH2CN | Key Reactivity Feature |

| Ortho | 1,2 | Precursor to isoquinolines; biotransformation at aliphatic nitrile. nih.govresearchgate.net |

| Meta | 1,3 | Biotransformation at aromatic nitrile. nih.govresearchgate.net |

| Para | 1,4 | Symmetrical structure; regioselective biotransformation at aromatic nitrile. doubtnut.comvedantu.comnih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have provided insights into the features that govern their efficacy.

In a series of aryldiazenyl derivatives of 2-(cyanomethyl)benzonitrile, the nature and position of substituents on the aryl ring were found to significantly impact their antimicrobial activity. nih.govresearchgate.net For example, the presence of a nitro group at the para-position of the phenylazo moiety, as in (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, resulted in potent activity against both Gram-positive and Gram-negative bacteria, as well as significant antifungal activity against Botrytis fabae. research-nexus.netnih.govresearchgate.net This suggests that electron-withdrawing groups can enhance the biological activity of these derivatives.

Furthermore, SAR studies on isoxazole (B147169) derivatives, which can be conceptually related to benzonitrile (B105546) structures, have shown that modifications in different parts of the molecule can regulate its inhibitory potency against specific biological targets. core.ac.uk The aromatic substituent on the isoxazole ring was identified as a key determinant of activity. core.ac.uk These findings highlight the importance of systematic structural modifications and subsequent biological evaluation to optimize the desired activity of this compound derivatives.

Influence of Substituents on Biological Activity

The biological activity of molecules derived from this compound is significantly influenced by the nature and position of various substituent groups. Research into the structure-activity relationships (SAR) of these derivatives has revealed key principles governing their interactions with biological systems, particularly enzymes.

One of the most critical factors is the position of the cyanomethyl group on the benzonitrile ring. Studies on the enzymatic transformation of positional isomers—2-, 3-, and this compound—by the bacterium Rhodococcus rhodochrous LL100-21 have demonstrated remarkable regioselectivity. researchgate.netnih.gov The position of the substituent dictates which of the two nitrile groups on the molecule is preferentially hydrolyzed by the bacterial enzymes. researchgate.netnih.gov

When grown on certain substrates like propionitrile (B127096) or benzonitrile, the bacterium's enzymes selectively hydrolyze the aromatic nitrile of the 3- and 4-isomers to produce the corresponding benzoic acids with high yields. researchgate.netnih.gov Conversely, for the 2-(cyanomethyl)benzonitrile isomer, the same enzymes target the aliphatic nitrile on the -CH2CN side chain, converting it to 2-(cyanophenyl)acetic acid. researchgate.netnih.gov This highlights how the substituent's location directly influences enzyme-substrate binding and catalytic outcome. Interestingly, the initial rate of conversion of the aliphatic cyano group was not significantly affected by electronic effects, as they would have to be transmitted through a non-conjugating sp3-hybridized methylene carbon. researchgate.netnih.gov

Table 1: Influence of Isomer Position on Enzymatic Biotransformation

| Isomer | Primary Product of Hydrolysis | Targeted Nitrile Group |

|---|---|---|

| 2-(Cyanomethyl)benzonitrile | 2-(Cyanophenyl)acetic acid | Aliphatic (-CH₂CN) |

| 3-(Cyanomethyl)benzonitrile | 3-(Cyanomethyl)benzoic acid | Aromatic (-CN) |

| This compound | 4-(Cyanomethyl)benzoic acid | Aromatic (-CN) |

Beyond positional isomerism, the introduction of different functional groups also modulates biological activity. In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), replacing a 4-chloro substituent with a 4-cyano or 4-acetonitrile group was found to significantly increase antiviral activity. nih.gov In another example, trifluoromethyl-substituted analogs have been shown to possess enhanced metabolic stability and binding affinity compared to their cyanomethyl counterparts.

Table 2: Effect of Various Substituents on Biological Activity

| Original Group | Substituent Group | Observed Effect | Compound Class |

|---|---|---|---|

| 4-Chloro | 4-Cyano / 4-Acetonitrile | Significantly increased activity | HIV-1 NNRTIs |

| Cyanomethyl | Trifluoromethyl (-CF₃) | Enhanced metabolic stability and binding affinity | Estrogen-related receptor alpha ligands |

Rational Drug Design Strategies Utilizing Nitrile Groups

The nitrile group is a valuable functional moiety in medicinal chemistry, and its incorporation into lead compounds is a prominent strategy in rational drug design. nih.gov This is due to its unique physicochemical properties that can confer significant advantages to drug candidates. nih.gov More than 30 pharmaceuticals containing a nitrile group have received FDA approval for a wide array of conditions. nih.gov

Key strategies involving the nitrile group include:

Bioisosteric Replacement : The nitrile group is frequently used as a bioisostere for other functional groups such as carbonyl, hydroxyl, and halogens. nih.govresearchgate.net This substitution can maintain or improve biological activity while altering other properties like metabolic stability or solubility. researchgate.net

Enhancing Binding Affinity : The strong electron-withdrawing nature of the nitrile moiety can significantly alter the electronic density of an attached aromatic ring. nih.gov This can strengthen π-π stacking interactions between the drug molecule and aromatic amino acid residues (like phenylalanine or tyrosine) in the target protein's binding pocket. nih.gov Furthermore, the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with the target protein. nih.govresearchgate.net In the case of aromatase inhibitors like anastrozole (B1683761) and letrozole, the cyano group primarily functions as an electron-withdrawing group to modify the electronic properties of the benzene ring, facilitating noncovalent interactions with the enzyme. nih.gov

Improving Pharmacokinetic Profiles : Introducing a nitrile group can lead to improved pharmacokinetic parameters. nih.govresearchgate.net It can increase metabolic stability by blocking metabolically vulnerable sites on a drug molecule. researchgate.net Additionally, nitrile-containing compounds often exhibit enhanced solubility and bioavailability. nih.govresearchgate.net

Modulating Reactivity : The dual nitrile configuration in this compound creates substantial polarization within the aromatic system, which enhances its reactivity toward nucleophilic substitution reactions. This characteristic is valuable in pharmaceutical applications where such activation can lead to enhanced biological activity.

Coordination Polymers and Rigid Frameworks Incorporating Derivatives

Derivatives of this compound serve as versatile building blocks, or ligands, for the construction of extended, ordered structures such as coordination polymers and other rigid frameworks. The nitrile groups, with their available lone pair of electrons on the nitrogen atom, can coordinate to metal ions, enabling the self-assembly of complex, multi-dimensional architectures. researchgate.net

A prime example is the use of p-phenylenediacetonitrile, a synonym for this compound, in assemblies with silver(I) ions. researchgate.netnih.gov The reaction between p-phenylenediacetonitrile and silver(I) triflate (Ag(CF3SO3)) can lead to the formation of two distinct coordination polymers depending on the reaction conditions. researchgate.net These structures demonstrate different architectural motifs, including two-dimensional (2D) sheets and double-strand chains. researchgate.net

Other derivatives have also been successfully incorporated into such frameworks. The ligand 1,3,5-tris(cyanomethyl)-2,4,6-tri-ethylbenzene, which features three cyanomethyl groups, assembles with silver triflate to form a layered structure. researchgate.net Similarly, related dicyano ligands like 1,4-dicyanobenzene are used to construct Ag(I) coordination polymers that form 2D sheets capable of reversibly intercalating guest molecules like benzene. researchgate.net

These materials are part of a broader class of materials known as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which are studied for applications in gas storage, separation, and catalysis due to their porous and crystalline nature. uni-muenchen.de

Table 3: Examples of Frameworks Incorporating Benzonitrile Derivatives

| Ligand/Derivative | Metal Ion/Linkage | Resulting Framework/Structure |

|---|---|---|

| p-Phenylenediacetonitrile | Silver(I) | 2D sheets or double-strand chains |

| 1,3,5-Tris(cyanomethyl)-2,4,6-tri-ethylbenzene | Silver(I) | Layered structure |

| 1,4-Dicyanobenzene | Silver(I) | 2D polymeric sheets |

| 4-Cyanobenzamide | Imide linkage | Component for Covalent Organic Frameworks (COFs) |

Applications in Advanced Materials Science Research

Development of Materials with Enhanced Thermal Resistance and Mechanical Properties

The incorporation of 4-(Cyanomethyl)benzonitrile and its derivatives into polymer structures has been shown to significantly improve their thermal and mechanical properties. The presence of the cyano (CN) group is a key factor in this enhancement.

A study on cyano-containing polyimides revealed that these polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. The mechanical properties of these materials are also noteworthy, with high tensile strength and Young's modulus. The strong intermolecular forces imparted by the cyano groups contribute to these robust mechanical characteristics.

Table 1: Thermal Properties of Cyano-Containing Aromatic Polymers

| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 5% weight loss) |

|---|---|---|

| Cyano-functionalized Polyimide | 260–330°C | > 568°C (under nitrogen) |

Note: Data is generalized from research on cyano-containing polyimides and is for illustrative purposes.

Utilization in Novel Material Synthesis for Specific Properties

The dual-nitrile functionality of this compound makes it a versatile building block for the synthesis of novel materials with specific and unique properties. Its reactivity allows for its incorporation into a variety of polymer backbones, leading to materials with tailored characteristics. evitachem.com

The presence of nitrile groups can influence a material's solubility, dielectric constant, and optical properties. For example, polymers containing polar cyano groups are of interest in the development of advanced electrical and optical materials due to the large dipole moment associated with the CN group. This polarity can be harnessed to create materials with high dielectric constants, which are valuable in applications such as capacitors and electronic packaging.

Furthermore, the rigid aromatic core of this compound contributes to the creation of materials with high dimensional stability and low thermal expansion. These are critical properties for applications in microelectronics and precision engineering.

Applications in Dye Industry Research as Building Blocks

In the dye industry, this compound serves as a valuable intermediate in the synthesis of various classes of dyes. The reactive nitrile groups can be chemically transformed into other functional groups, such as amines or carboxylic acids, which are essential for the formation of chromophores, the color-bearing part of a dye molecule.

While specific research detailing the direct use of this compound in the synthesis of commercial dyes is often proprietary, its structural motifs are found in certain classes of disperse dyes and azo dyes. Azo dyes, which are characterized by the -N=N- functional group, are a significant category of synthetic colorants. The synthesis of azo dyes often involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. Derivatives of this compound can be modified to create such aromatic amines, thereby serving as a precursor in the synthesis of these important colorants.

The versatility of this compound allows for the introduction of various substituents onto the benzene (B151609) ring, enabling the fine-tuning of the resulting dye's color, fastness, and affinity for different fibers.

Electronic Materials and Optical Materials Research

The electronic properties of this compound and its derivatives have garnered significant interest in the research of electronic and optical materials. The electron-withdrawing nature of the nitrile groups influences the electronic structure of the molecule, making it a candidate for use in organic semiconductors and other electronic devices.

Benzonitrile (B105546) derivatives are being investigated for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. researchgate.netresearchgate.netrsc.orgrsc.org The ability to tune the electronic properties through chemical modification makes these compounds attractive for creating materials with specific charge transport characteristics. Research has shown that benzonitrile-based materials can exhibit promising photophysical and electrochemical properties. researchgate.net

In the realm of optical materials, the polar nature of the nitrile groups can lead to nonlinear optical (NLO) properties. Materials with high NLO activity are sought after for applications in telecommunications, optical computing, and frequency conversion. While research in this area is ongoing, the inherent properties of benzonitrile derivatives make them promising candidates for the development of new NLO materials. researchgate.net

Biological and Biomedical Research Applications

Anticancer Research and Antitumor Activities of Derivatives

While 4-(cyanomethyl)benzonitrile is recognized as a key intermediate for developing biologically active compounds, specific research focusing on its direct derivatives for broad anticancer or antitumor activities is not extensively detailed in the available literature. The primary focus of research for derivatives of this compound has been concentrated in other therapeutic areas, such as antiviral agents.

The exploration of direct derivatives of this compound for general anticancer activities is not a prominent theme in the reviewed scientific literature. Research into novel anticancer agents often involves the synthesis of various heterocyclic compounds, and while the cyanobenzyl moiety is a common structural motif in medicinal chemistry, specific studies detailing the synthesis and broad-spectrum anticancer evaluation of this compound derivatives are not sufficiently available to provide a detailed summary.

Similarly, there is a lack of specific research data on the derivatives of this compound as inhibitors of protein tyrosine kinases (PTKs). PTK inhibitors are a major class of targeted cancer therapy, and while countless compounds are designed and screened for this activity, published studies explicitly identifying this compound derivatives as potent PTK inhibitors could not be found in the reviewed sources.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of biomedical research for this compound is its use as a structural component in the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The diarylpyrimidine (DAPY) class of NNRTIs, in particular, has been a focus of such research.

In the quest for new anti-HIV agents with improved potency against drug-resistant strains, researchers have designed and synthesized series of biphenyl-substituted diarylpyrimidine derivatives incorporating a cyanomethyl linker. nih.gov This molecular hybridization strategy aims to create compounds that can effectively bind to the NNRTI-binding pocket of the HIV-1 reverse transcriptase (RT) enzyme. semanticscholar.org The design often involves attaching a biphenyl (B1667301) group to the pyrimidine core, with a cyanomethyl linker intended to form specific interactions, such as hydrogen bonds, with amino acid residues within the binding pocket. researchgate.net This strategic design is intended to enhance the binding affinity and inhibitory activity of the compounds. nih.gov

Derivatives incorporating the this compound moiety have been evaluated for their antiviral efficacy against both wild-type (WT) HIV-1 and a panel of clinically relevant mutant strains that confer resistance to existing NNRTI drugs. nih.govmdpi.com

One study reported a series of biphenyl-substituted diarylpyrimidines with a cyanomethyl linker, where several compounds exhibited moderate to good activity against wild-type HIV-1. nih.gov The most potent compound from this series, designated 10p , showed an EC₅₀ (50% effective concentration) value of 0.027 µM against WT HIV-1. nih.gov This compound also retained moderate activity against single-mutant strains, including L100I, K103N, Y181C, and E138K. nih.gov

Another series of diarylpyrimidine derivatives, where a cyano-substituted benzene (B151609) ring was part of the core structure, also showed excellent potency. The compound designated TF2 exhibited an EC₅₀ of 7.6 nM against WT HIV-1, which was superior to the reference drug Nevirapine (NVP). mdpi.com Furthermore, TF2 demonstrated outstanding activity against the K103N mutant strain (EC₅₀ = 28.1 nM) and potent activity against the E138K (EC₅₀ = 44.0 nM) and Y181C (EC₅₀ = 139.3 nM) mutant strains. mdpi.com

| Compound | HIV-1 Strain | EC₅₀ (µM) | Reference |

|---|---|---|---|

| 10p | Wild-Type (IIIB) | 0.027 | nih.gov |

| L100I | 1.21 | nih.gov | |

| K103N | 0.9 | nih.gov | |

| Y181C | 0.87 | nih.gov | |

| E138K | 0.17 | nih.gov | |

| TF2 | Wild-Type (IIIB) | 0.0076 | mdpi.com |

| K103N | 0.0281 | mdpi.com | |

| Y181C | 0.1393 | mdpi.com | |

| E138K | 0.0440 | mdpi.com |

To confirm that the antiviral activity of these compounds was due to the inhibition of their intended target, enzymatic assays were performed against the HIV-1 RT enzyme. nih.govmdpi.com For the series of biphenyl-substituted diarylpyrimidines with a cyanomethyl linker, most of the tested compounds displayed low micromolar to nanomolar inhibitory activity against the wild-type HIV-1 RT. nih.govsemanticscholar.org

Compound 10p recorded a 50% inhibitory concentration (IC₅₀) value of 0.059 µM against the RT enzyme, which was approximately six-fold more potent than nevirapine (IC₅₀ = 0.332 µM) in the same assay. nih.gov Similarly, compound TF2 and its analogues showed strong enzyme inhibition, with IC₅₀ values ranging from 0.036 to 0.483 µM, confirming that their mechanism of action was the targeting of HIV-1 RT. mdpi.com A good linear correlation was observed between the enzymatic RT inhibitory activities and the cell-based antiviral activities, further supporting that these compounds exert their anti-HIV-1 effect by targeting reverse transcriptase. semanticscholar.org

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 10p | 0.059 | nih.gov |

| TF2 | 0.055 | mdpi.com |

| Nevirapine (NVP) | 0.332 | nih.gov |

Antimicrobial Activity Investigations

Derivatives of cyanomethylbenzonitrile have been a subject of investigation for their potential antimicrobial properties. Research has explored their efficacy against a range of pathogenic microbes, including both bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Studies on derivatives of 2-(cyanomethyl)benzonitrile (B1581571) have shown notable antibacterial activity. For instance, the introduction of a nitro group at the para-position of a phenylazo moiety attached to the 2-(cyanomethyl)benzonitrile scaffold resulted in a compound with potent activity against both Gram-positive and Gram-negative bacteria bldpharm.com. This suggests that the cyanomethylbenzonitrile framework can be a valuable template for developing new antibacterial agents. The specific efficacy can be significantly influenced by the nature and position of substituent groups on the aryl ring bldpharm.com. While many antibiotics struggle to penetrate the protective outer membrane of Gram-negative bacteria, the development of compounds effective against these pathogens is a critical area of research mdpi.com.

Further research into related acrylonitrile-based compounds has identified pyrimidine derivatives with high potency against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa clockss.org. These findings highlight the potential of nitrile-containing scaffolds in the design of novel antibacterial drugs.

Antifungal Properties and Minimum Inhibitory Concentrations (MICs)

The utility of the cyanomethylbenzonitrile structure extends to antifungal applications. A key derivative, 4-(2-chloroacetyl)benzonitrile (B1594178), serves as a critical precursor in the synthesis of the broad-spectrum antifungal agent isavuconazole (B1672201) bldpharm.com. This demonstrates the role of the cyanomethylbenzonitrile scaffold in constructing complex and clinically relevant antifungal molecules.

Furthermore, specific derivatives have demonstrated direct antifungal properties. One notable example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, exhibited the most potent in vitro antifungal activity against the plant pathogen Botrytis fabae, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL nih.gov.

Table 1: Antifungal Activity of (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

| Botrytis fabae | 6.25 µg/mL |

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound itself are not extensively detailed in the provided research. However, studies on related acrylonitrile and benzonitrile-based compounds offer insights into potential modes of action. One proposed mechanism involves the electrophilic nature of the molecule, which allows it to react with biological nucleophiles like proteins and nucleic acids, thereby modifying biomolecules and disrupting cellular functions.

Research on other synthetic antibacterial agents suggests several possible mechanisms. For some pyrimidine derivatives of acrylonitrile, the antibacterial activity has been confirmed to occur via the rupturing of the bacterial cell wall clockss.org. Molecular modeling studies of these compounds also suggest they have the potential to irreversibly bind to the active site of penicillin-binding proteins (PBPs) and inhibit the β-lactamase enzyme, which is a common mechanism of bacterial resistance to antibiotics clockss.org. General mechanisms for antimicrobial agents can range from inhibiting cell wall synthesis, disrupting membrane function, inhibiting nucleic acid or protein synthesis, to blocking essential metabolic pathways.

Potential in Treating Neuronal Disorders and Neurodegenerative Diseases

Based on available research, there is limited specific information directly linking this compound or its immediate derivatives to the treatment of neuronal disorders and neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The scientific literature focuses more on other classes of compounds, such as natural products and phytochemicals, for their neuroprotective potential. These compounds are often investigated for their ability to mitigate damage from oxidative stress and inflammation, factors that contribute to neurodegeneration. While the cyanomethylbenzonitrile scaffold is a versatile building block in medicinal chemistry, its specific application in the context of neuroprotection is not well-documented in the reviewed sources.

Role as Probes for Studying Cellular Processes

The direct application of this compound as a molecular probe for studying cellular processes is not extensively described in the available literature. Fluorescent probes are typically designed with specific fluorophore scaffolds, such as coumarins or rhodamines, which exhibit changes in their optical properties in response to specific cellular environments or events. While this compound contains nitrile groups and a benzene ring, its intrinsic properties as a cellular probe have not been a primary focus of the research reviewed. Its significance lies more in its role as a versatile chemical intermediate used in the synthesis of more complex molecules, which may include fluorescent dyes or other biologically active compounds.

Applications in Bioimaging (related to Cyanine Dyes)

While a direct synthetic pathway starting from this compound was not detailed in the reviewed literature, the broader class of nitrile-containing aromatic compounds are fundamental building blocks for creating the complex heterocyclic systems found in bioimaging agents. Cyanine dyes, particularly heptamethine cyanine dyes, are significant in the field of bioimaging due to their fluorescence emission in the near-infrared (NIR) region mdpi.com. This property is highly advantageous for biological imaging because longer wavelengths can penetrate deeper into tissues and minimize autofluorescence from biological samples, leading to a better signal-to-noise ratio.

These cyanine dyes have been successfully used as fluorescent probes for stable staining in both live and fixed cells. Research has demonstrated their application as imaging agents in living cells and in vivo models mdpi.com. The synthesis of these complex dyes often involves the condensation of heterocyclic precursors, such as quaternary indolenium salts, with other reactive intermediates nih.gov. The versatility of these dyes allows them to be functionalized and conjugated with biomolecules, such as antibodies, for targeted cellular imaging, like visualizing microtubules within cells via fluorescence microscopy bldpharm.com.

Computational and Theoretical Studies

Molecular Docking and Protein-Ligand Interactions